molecular formula C14H16N2O2S B10938132 Azepan-1-yl[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone

Azepan-1-yl[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone

Cat. No.: B10938132
M. Wt: 276.36 g/mol
InChI Key: DUKHCCZMOMTWSH-UHFFFAOYSA-N
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Description

1-AZEPANYL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE is a complex organic compound that features a unique combination of azepane, thiophene, and isoxazole rings

Preparation Methods

The synthesis of 1-AZEPANYL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Thiophene Ring: This step often involves the use of thiophene derivatives and coupling reactions.

    Attachment of the Azepane Ring:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-AZEPANYL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-AZEPANYL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with various enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-AZEPANYL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-AZEPANYL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE can be compared with other compounds that have similar structural features:

    1-Azepanyl(5-chloro-2-thienyl)methanone: This compound has a similar core structure but with a chlorine substituent, which can alter its reactivity and applications.

    1-Azepanyl(5-methyl-3-thienyl)methanone: The presence of a methyl group instead of a thiophene ring can significantly change the compound’s properties and uses.

The uniqueness of 1-AZEPANYL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE lies in its specific combination of rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

azepan-1-yl-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C14H16N2O2S/c17-14(16-7-3-1-2-4-8-16)11-10-12(18-15-11)13-6-5-9-19-13/h5-6,9-10H,1-4,7-8H2

InChI Key

DUKHCCZMOMTWSH-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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